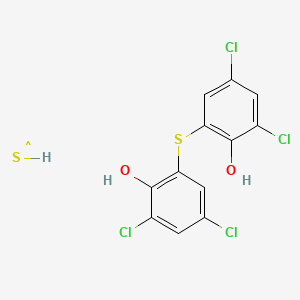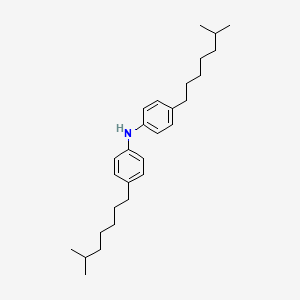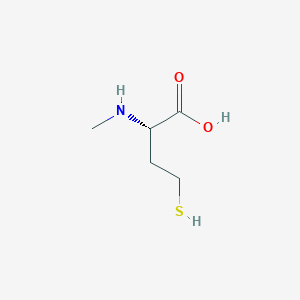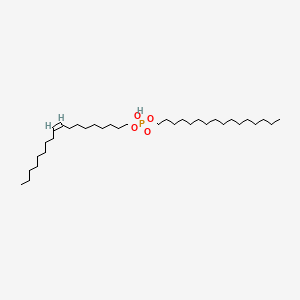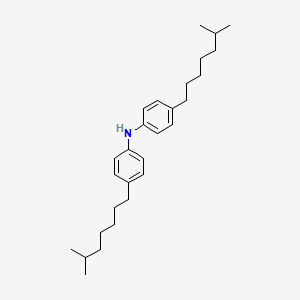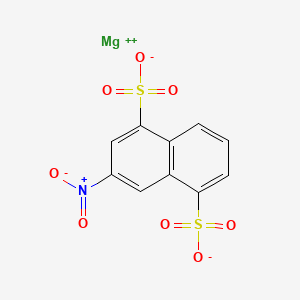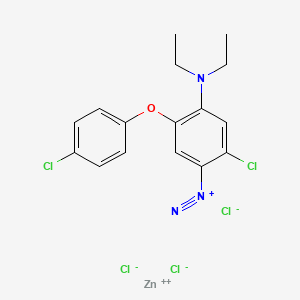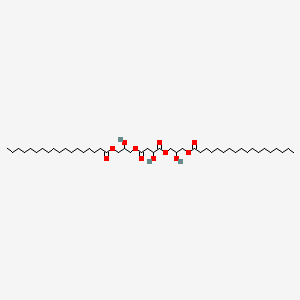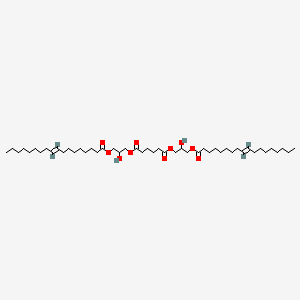
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is a chemical compound known for its unique structure and properties. It is an ester derived from adipic acid and is often used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate typically involves the esterification of adipic acid with 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of adipic acid and 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol into the reactor, along with the catalyst. The product is then purified through distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, lubricants, and plasticizers due to its stability and flexibility.
Mécanisme D'action
The mechanism by which Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl) adipate
- Bis(2-hydroxypropyl) adipate
- Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)ethyl) adipate
Uniqueness
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and flexibility. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
94313-92-5 |
|---|---|
Formule moléculaire |
C48H86O10 |
Poids moléculaire |
823.2 g/mol |
Nom IUPAC |
bis[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hexanedioate |
InChI |
InChI=1S/C48H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-45(51)55-39-43(49)41-57-47(53)37-33-34-38-48(54)58-42-44(50)40-56-46(52)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44,49-50H,3-16,21-42H2,1-2H3/b19-17+,20-18+ |
Clé InChI |
ARLXGBZNBMODOR-XPWSMXQVSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




